REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[CH2:9]1[C:14](=O)[N:13](Br)[C:11](=O)[CH2:10]1.CC(N=NC(C#N)(C)C)(C#N)C.C(NCC)C>C(Cl)(Cl)(Cl)Cl>[CH2:11]([N:13]([CH2:14][CH3:9])[CH2:8][C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][N:5]=1)[CH3:10]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
washing with hexanes
|
Type
|
DISSOLUTION
|
Details
|
Redissolve in THF (20 mL)
|
Type
|
CUSTOM
|
Details
|
Remove
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
TEMPERATURE
|
Details
|
let warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
purify by silica gel (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate)
|
Type
|
CUSTOM
|
Details
|
to give a tan liquid (0.51 g, 35% over 2 steps)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC1=NC=CC(=C1)I)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |